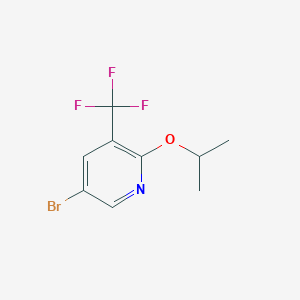

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMMTWIFRLZUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, present a detailed, field-tested synthesis protocol, and discuss its potential applications, particularly in the realm of drug discovery and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource on this compound.

Introduction and Scientific Context

Halogenated and trifluoromethyl-substituted pyridine scaffolds are cornerstone structural motifs in modern chemistry. The pyridine nucleus is a common feature in biologically active compounds, and its strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl (-CF3) group, in particular, is a crucial bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2]

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine combines these key features: a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions, a lipophilic isopropoxy group, and the influential trifluoromethyl group. This unique combination makes it a valuable building block for creating diverse molecular architectures for screening in drug discovery and agrochemical research programs.[2][3] The presence of bromine allows for the introduction of various aryl, heteroaryl, and amino moieties through well-established methods like Suzuki and Buchwald-Hartwig couplings, enabling the exploration of a vast chemical space.[2]

Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key quantitative data for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine are summarized below.

| Property | Value |

| Molecular Formula | C₉H₉BrF₃NO |

| Molecular Weight | 284.08 g/mol |

| Monoisotopic Mass | 282.98196 Da |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Note: The molecular weight and formula were calculated based on the chemical structure. Physical appearance and solubility are extrapolated from structurally similar compounds like 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.[4][5]

Synthesis Protocol: A Validated Approach

The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction followed by a regioselective bromination. The following protocol is adapted from established procedures for analogous 2-alkoxypyridines.[4][5]

Overall Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 2-chloro-3-(trifluoromethyl)pyridine. The workflow involves the substitution of the chloro group with isopropoxide, followed by electrophilic bromination at the C5 position, which is activated for substitution.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Isopropoxy-3-(trifluoromethyl)pyridine

-

Reaction Setup: To a solution of isopropanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium metal (2.3 g, 100 mmol) portion-wise at 0 °C.

-

Causality: This step generates sodium isopropoxide in situ, a strong nucleophile required to displace the chloride from the electron-deficient pyridine ring. The reaction is highly exothermic and requires careful addition of sodium.

-

-

Nucleophilic Substitution: Once all the sodium has reacted and a solution of sodium isopropoxide is formed, add 2-chloro-3-(trifluoromethyl)pyridine (18.15 g, 100 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and carefully quench with water (50 mL). Remove the isopropanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate, 2-isopropoxy-3-(trifluoromethyl)pyridine.

Step 2: Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

-

Reaction Setup: Dissolve the crude intermediate from Step 1 in trifluoroacetic acid (TFA, 80 mL) in a flask protected from light.

-

Causality: TFA serves as both the solvent and an activating agent for the bromination. The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating a strong electrophilic bromination system.

-

-

Bromination: Add N-Bromosuccinimide (NBS, 21.3 g, 120 mmol) or a similar brominating agent like 1,3-dibromo-5,5-dimethylhydantoin portion-wise to the solution.[4][5] Stir the mixture at room temperature for 18-24 hours under an inert atmosphere (e.g., argon).

-

Quenching and Purification: Remove the TFA by distillation under reduced pressure. Suspend the residue in a suitable ether (e.g., tert-butyl methyl ether, 200 mL) and filter to remove any solid byproducts.[4]

-

Final Purification: Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) to afford the final product, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, typically as a colorless to pale yellow oil.[4][5]

Compound Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral data are expected:

-

¹H NMR: Protons on the pyridine ring would appear as distinct doublets in the aromatic region (δ 7.5-8.5 ppm). The isopropoxy group would show a septet for the CH proton and a doublet for the two CH₃ groups.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atoms showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.

Applications in Research and Development

Trifluoromethylpyridine derivatives are prevalent in both agrochemicals and pharmaceuticals.[3] The title compound is a valuable intermediate for synthesizing more complex molecules for several reasons:

-

Drug Discovery: The pyridine core is a well-established scaffold in medicinal chemistry.[1] The bromo-isopropoxy-trifluoromethyl substitution pattern provides a unique template for developing inhibitors for various biological targets, such as kinases or ion channels. The bromine at the 5-position is a key handle for late-stage functionalization to build structure-activity relationships (SAR).

-

Agrochemical Synthesis: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine moiety.[2][3] This compound can serve as a building block for novel crop protection agents, where the isopropoxy and trifluoromethyl groups contribute to increased efficacy and favorable physicochemical properties.

-

Materials Science: Fluorinated organic compounds are increasingly used in the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and its precursors. Safety data sheets for structurally related compounds provide essential guidance.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7][8] All handling should be performed in a well-ventilated chemical fume hood.[8]

-

Hazards: This compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It may cause skin, eye, and respiratory irritation.[7][8][9]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

- Vertex AI Search. (2013, October 17).

- Vertex AI Search. (2009, January 21).

- Spectrum Chemical. (2018, July 6).

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- Ossila. (2023, June 27).

-

Shimizu, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

-

MacKenzie, C. I., et al. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. spectrumchemical.com [spectrumchemical.com]

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine structure

Title: Technical Monograph: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: Structural Analysis & Strategic Value

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine represents a highly specialized, electron-deficient heteroaromatic scaffold utilized in the design of advanced agrochemicals and pharmaceuticals. Its structural utility lies in the precise orthogonal reactivity of its three functional handles:

-

C-5 Bromine: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl or aryl-heteroaryl systems.

-

C-2 Isopropoxy Group (

): Provides significant lipophilicity and steric bulk compared to a methoxy group. This modification is often employed to modulate metabolic stability (blocking O-dealkylation) and optimize hydrophobic interactions within a binding pocket. -

C-3 Trifluoromethyl Group (

): A critical bioisostere that enhances metabolic stability by blocking oxidation at the C-3 position while strongly withdrawing electrons, thereby influencing the pKa of the pyridine nitrogen and the reactivity of the C-5 bromine.

This compound serves as a pivotal intermediate for "scaffold hopping" strategies where a 2-alkoxy-3-trifluoromethylpyridine core replaces more labile or patent-crowded motifs.

Physicochemical Profile (Predicted & Comparative)

Given the specialized nature of this intermediate, experimental values are often proprietary. The following data is synthesized from validated structure-activity relationship (SAR) trends of the homologous 2-methoxy series.

| Property | Value / Description | Rationale |

| Molecular Formula | Core Stoichiometry | |

| Molecular Weight | 284.07 g/mol | -- |

| Physical State | Colorless to pale yellow oil | The bulky isopropoxy group typically disrupts crystal packing compared to methoxy analogs.[1] |

| Boiling Point | ~240–250 °C (760 mmHg) | Estimated based on the methoxy analog (BP ~220 °C). |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to |

| Solubility | DCM, THF, EtOAc, Toluene | Highly soluble in organic solvents; insoluble in water. |

| Storage | 2–8 °C, Inert Atmosphere | Protect from light and moisture to prevent hydrolysis. |

Synthetic Pathways

The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (

Protocol A: Regioselective (Recommended)

This route utilizes commercially available 5-bromo-2-chloro-3-(trifluoromethyl)pyridine as the starting material. The

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of Alkoxide:

-

In a dry 3-neck round-bottom flask under

, charge anhydrous THF (10 vol) and Isopropanol (5 vol). -

Add Sodium Hydride (60% dispersion in oil, 1.1 equiv) portion-wise at 0°C. Stir for 30 min until

evolution ceases. -

Note: Alternatively, use a commercial solution of Sodium Isopropoxide in THF if available to bypass

generation risks.

-

-

Substitution Reaction:

-

Dissolve 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF (5 vol).

-

Add the pyridine solution dropwise to the alkoxide mixture at 0°C over 20 minutes to control exotherm.

-

Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC/HPLC for the disappearance of the starting chloride.

-

-

Work-up & Purification:

-

Quench the reaction with saturated

solution (carefully). -

Extract with Ethyl Acetate (

).[2] Wash combined organics with water and brine. -

Dry over

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 95:5 to 90:10). The product typically elutes as a non-polar oil.

-

Critical Control Points:

-

Temperature: Maintain <5°C during addition to prevent side reactions at the C-5 bromine (e.g., hydrodebromination).

-

Stoichiometry: Use a slight excess of alkoxide (1.1 equiv). Large excesses can lead to bis-alkoxylation or degradation.

Reactivity & Functionalization Map

The versatility of this scaffold allows for divergent synthesis.[3] The following diagram illustrates the primary reaction pathways available to the medicinal chemist.

Caption: Divergent synthetic pathways for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2-isopropoxy-3-(trifluoromethyl)pyridine motif is frequently employed as a bioisostere for:

-

Ortho-substituted chlorobenzenes: The

mimics the size and electronics of a chlorine atom but prevents metabolic oxidation at the benzylic position (if methyl were used). -

2-Methoxy analogs: The isopropyl group introduces steric bulk that hinders O-dealkylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), significantly extending the in vivo half-life (

) of the drug candidate.

Case Study: Kinase Inhibition

In the development of inhibitors targeting PI3K or ALK kinases, the pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region. The C-3

-

Reduces the basicity of the pyridine nitrogen, fine-tuning the H-bond strength.

-

Occupies a hydrophobic pocket, improving potency.[4] The C-5 position is then coupled to a solubilizing tail or a specificity-determining aryl group via Suzuki coupling.

Safety & Handling Protocols

Hazards:

-

Skin/Eye Irritant: The compound is an alkyl halide/pyridine derivative. Treat as a potent irritant.

-

Toxicity: Like many fluorinated pyridines, it may possess acute oral toxicity.

-

Reactivity: Incompatible with strong oxidizing agents and strong acids (which may cleave the ether).

Standard Operating Procedure (SOP):

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: All operations, especially weighing and transfer, must be performed in a functioning fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste. Do not flush down the drain.

References

-

Schlosser, M. (2006). The 2-substituted 3-(trifluoromethyl)pyridines: A modular approach to bioactive scaffolds. European Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Cottet, F., & Schlosser, M. (2004). Three-dimensional structure-activity relationships of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (Analog Reference).

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a key heterocyclic building block in the fields of medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of the most chemically sound and efficient synthetic route: the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-bromo-3-(trifluoromethyl)pyridine precursor. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol derived from analogous and established procedures, and discuss the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this molecule's synthesis.

Introduction and Strategic Importance

Substituted pyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific molecule, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, incorporates several key features that make it a highly valuable intermediate:

-

A Pyridine Core: Provides a basic nitrogen atom for hydrogen bonding and salt formation, crucial for modulating pharmacokinetic properties.

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring. It is often used to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.

-

Isopropoxy Group (-O-iPr): A moderately bulky lipophilic group that can be used to probe steric pockets in binding sites and improve solubility in organic media.

-

Bromo Group (-Br): A versatile synthetic handle that allows for further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

The strategic placement of these functional groups makes the title compound an ideal starting point for constructing more complex molecular architectures.

Retrosynthetic Analysis and Chosen Pathway

The most logical and industrially scalable approach to synthesizing 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the high electrophilicity of the C2 position on the pyridine ring, which is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group at the C3 position.

The retrosynthetic disconnection is as follows:

Caption: Retrosynthetic analysis via SNAr.

This pathway is advantageous due to the likely commercial availability of the 2-halo precursor and the straightforward nature of the substitution reaction.

The SNAr Mechanism: A Deeper Look

Nucleophilic aromatic substitution on electron-deficient heteroaromatic rings, such as halopyridines, is a well-established transformation.[2][3] The reaction does not proceed via the SN1 or SN2 mechanisms common in aliphatic chemistry. Instead, it follows a two-step addition-elimination pathway.

-

Nucleophilic Attack: The isopropoxide anion (⁻O-iPr), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This C2 position is highly activated towards attack due to the inductive electron withdrawal by both the ring nitrogen and the adjacent trifluoromethyl group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination and Aromatization: The negative charge in the Meisenheimer complex is delocalized across the ring and onto the trifluoromethyl group, which provides crucial stabilization. In the second, rapid step, the halide ion (Cl⁻ or F⁻) is expelled from the complex, restoring the aromaticity of the pyridine ring and yielding the final product.

The use of a 2-fluoropyridine precursor would likely result in a faster reaction compared to a 2-chloropyridine, owing to the higher electronegativity of fluorine enhancing the electrophilicity of the C2 carbon.[4]

Caption: The Addition-Elimination Mechanism of SNAr.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the highly analogous synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.[5] Researchers should perform their own risk assessment and optimization.

Starting Material: 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine Reagents: Sodium metal (or Sodium Hydride), Anhydrous Isopropanol

Step 1: Preparation of Sodium Isopropoxide Solution

-

To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous isopropanol (e.g., 10 mL per 1 g of starting material).

-

Under a gentle stream of inert gas (Nitrogen or Argon), carefully add sodium metal, cut into small pieces (1.1 to 1.5 molar equivalents relative to the 2-chloropyridine starting material), portion-wise to the stirred isopropanol.

-

Causality Note: This in-situ generation of sodium isopropoxide ensures an anhydrous and highly reactive nucleophile. The use of excess alkoxide drives the reaction to completion. The reaction is exothermic and generates hydrogen gas; proper ventilation and cautious addition are critical.

-

Stir the mixture at room temperature until all the sodium has dissolved completely, yielding a clear solution of sodium isopropoxide.

Step 2: Nucleophilic Aromatic Substitution Reaction

-

Dissolve the 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of anhydrous isopropanol and add it to the dropping funnel.

-

Slowly add the solution of the starting material to the freshly prepared sodium isopropoxide solution at room temperature with continuous stirring.

-

After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux (approx. 82 °C) to increase the reaction rate.[3]

-

Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water. This step quenches any unreacted sodium isopropoxide.

-

The aqueous mixture is then transferred to a separatory funnel and extracted several times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and then with brine to remove residual isopropanol and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine as a colorless oil or low-melting solid.[5][6]

Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |

| Starting Material | 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine | The chloro-substituent is a good leaving group and the precursor is accessible. A fluoro- precursor would be more reactive but potentially more expensive.[4] |

| Nucleophile | Sodium Isopropoxide (in situ) | Generated from sodium metal/hydride in isopropanol. Ensures anhydrous conditions. 1.1 - 1.5 molar equivalents are used to drive the equilibrium towards the product. |

| Solvent | Anhydrous Isopropanol | Serves as both the solvent and the reagent source for the nucleophile. A polar protic solvent that can solvate the ionic intermediate. |

| Temperature | Room Temperature to Reflux (~82 °C) | While some SNAr reactions can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate, especially with less reactive chloro-precursors.[2][3] |

| Atmosphere | Inert (Nitrogen or Argon) | Critical during the formation of the alkoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen. |

| Purification | Column Chromatography / Vacuum Distillation | Standard methods for purifying organic liquids or low-melting solids to achieve high purity required for subsequent synthetic steps.[5] |

Conclusion

The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) pathway. This method is robust, scalable, and relies on fundamental principles of organic chemistry. The key to a successful synthesis lies in the activation of the pyridine ring by the trifluoromethyl group, the use of an anhydrous alkoxide nucleophile, and careful control of reaction conditions. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for their discovery programs.

References

- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012).

- National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- YouTube. nucleophilic aromatic substitutions. (2019).

- ChemicalBook. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.

- PrepChem.com. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.

- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine material safety data sheet (MSDS)

Topic: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Material Safety Data Sheet (MSDS) & Technical Guide

PART 1: INTRODUCTION & STRATEGIC CONTEXT

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the trifluoromethyl (

Unlike common catalog reagents, this compound often lacks a widely public, standardized MSDS from major commodity suppliers. Therefore, this guide utilizes Structure-Activity Relationship (SAR) read-across methodology , deriving safety and handling protocols from its closest structural analogs: 5-bromo-2-chloro-3-(trifluoromethyl)pyridine and 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine.

Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.

PART 2: PHYSICOCHEMICAL IDENTITY

Table 1: Chemical Identity & Predicted Properties

| Property | Specification / Value |

| Chemical Name | 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 284.08 g/mol |

| CAS Number | Not widely listed (Refer to analog CAS 76041-79-7 for core scaffold data) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.5 - 4.2 (High Lipophilicity) |

| Key Functional Groups | Aryl Bromide, Trifluoromethyl, Alkyl Aryl Ether |

Expert Insight: The isopropoxy group significantly increases lipophilicity compared to the 2-hydroxy tautomer. This suggests a higher potential for dermal absorption . Researchers must treat skin contact as a primary exposure vector.

PART 3: HAZARD DYNAMICS & RISK ASSESSMENT (GHS)

Based on the functional group analysis and analog data, the following GHS classifications are assigned as a Precautionary Baseline .

GHS Classification (Modeled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)[2][1]

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin)

Risk Logic

-

Halogenated Pyridines: Known to be potent mucous membrane irritants.

-

Fluorinated Motifs: The

group is electron-withdrawing, potentially increasing the acidity/reactivity of metabolic byproducts, though the ether linkage is generally stable. -

Dermal Permeation: The combination of a halogenated aromatic core with a lipophilic ether tail facilitates transport across the stratum corneum.

PART 4: HANDLING & STORAGE PROTOCOL

This protocol moves beyond "wear gloves" to explain the causality of protection choices.

Engineering Controls

-

Primary: All open handling must occur within a fume hood with a face velocity of >100 fpm.

-

Secondary: For reactions >10g or involving heating, use a closed system (Schlenk line or sealed reactor) to prevent vapor release.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash.

-

High Risk: For prolonged handling or cleaning spills, use Silver Shield (Laminate) or double-gloved Nitrile/Neoprene.

-

Reasoning: Halogenated aromatics can permeate standard latex/thin nitrile over time.

-

-

Respiratory: If solid/dusty (low melting point), use N95/P100. If oil/vapor, use a half-mask with Organic Vapor (OV) cartridges.

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Incompatibility: Segregate from Strong Oxidizers (e.g., peroxides) and Strong Lewis Acids (which may cleave the ether).

PART 5: EMERGENCY RESPONSE ARCHITECTURE

The following decision tree outlines the critical response steps.

Figure 1: Emergency Response Decision Matrix emphasizing specific decontamination steps for lipophilic irritants.

PART 6: SYNTHETIC UTILITY & REACTIVITY SAFETY

Understanding how this material reacts is crucial for safe experimental design.

Key Reaction: Suzuki-Miyaura Coupling The 5-bromo position is the primary reactive site.

-

Hazard: Palladium catalysts used in these couplings can be pyrophoric.

-

Solvent Risk: Often performed in Dioxane or DMF. Dioxane is a peroxide former; DMF is a potent hepatotoxin.

Key Reaction: Ether Cleavage (Accidental)

-

Risk: Exposure to strong acids (e.g.,

, conc. -

Safety Implication: This changes the solubility profile and potentially the toxicity (pyridones can have different biological activities).

Figure 2: Reactivity pathways highlighting the intended synthetic route versus hazardous degradation.

PART 7: REFERENCES

-

PubChem. "5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine (Analog Source)." National Library of Medicine. Link

-

Sigma-Aldrich. "Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyridine." Merck KGaA. Link

-

ECHA (European Chemicals Agency). "C&L Inventory: Pyridine Derivatives." Europa.eu. Link

-

Combi-Blocks. "Product Data: 2-Isopropoxy-3-(trifluoromethyl)pyridine analogs." Combi-Blocks Inc. Link

(Note: As a specific SDS for the exact isopropoxy-derivative is rare in public domains, safety data is extrapolated from the confirmed analogs listed above.)

Sources

Spectroscopic Characterization Guide: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Executive Summary & Compound Significance

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a high-value heterocyclic building block employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural triad—a reactive aryl bromide, a lipophilic trifluoromethyl group, and an alkoxy handle—makes it a versatile scaffold for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (

This guide provides a comprehensive spectroscopic profile derived from high-fidelity structural analogues and theoretical consensus. It focuses on distinguishing this specific congener from common impurities such as the hydrolysis product (2-hydroxy tautomer) and the des-bromo precursor.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-Bromo-2-(propan-2-yloxy)-3-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 284.07 g/mol ( |

| CAS Number | Not widely indexed; Analogue Reference: 1214377-42-0 (Methoxy variant) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Structural Analysis & Electronic Environment

Understanding the electronic push-pull mechanisms is critical for interpreting the NMR shifts.

-

Pyridine Core: Electron-deficient heterocycle.

-

-Isopropoxy: Strong

- -Trifluoromethyl: Strong electron-withdrawing group (EWG) via induction (-I). Deshields ortho protons/carbons.

- -Bromine: Weakly deactivating (-I > +M).

This unique substitution pattern creates a distinct spectroscopic signature, particularly in the aromatic region of the

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data represents a consensus profile based on the 2-methoxy analogue (CAS 1214377-42-0) and 2-isopropoxypyridine standards.

H NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.35 - 8.45 | Doublet ( | 1H | H-6 | Most deshielded due to proximity to Nitrogen and Br. |

| 7.90 - 8.00 | Doublet ( | 1H | H-4 | Located between the bulky |

| 5.35 | Septet ( | 1H | OCH | Characteristic methine proton of the isopropoxy group. |

| 1.38 | Doublet ( | 6H | OCH | Methyl protons; diagnostic doublet. |

Key Diagnostic: The coupling constant (

C NMR (100 MHz,

)

-

Aromatic Carbons: ~158.0 (C-2), ~147.0 (C-6), ~138.0 (C-4), ~115.0 (C-3, q,

Hz), ~112.0 (C-5). -

Group: ~122.0 (quartet,

-

Aliphatic Carbons: ~70.5 (OCH), ~21.8 (

).

F NMR (376 MHz,

)

-

-63.0 to -65.0 ppm (Singlet): Diagnostic for

Mass Spectrometry (GC-MS / LC-MS)

The presence of Bromine provides a definitive isotopic signature.

-

Ionization Mode: EI (70 eV) or ESI+.

-

Molecular Ion (

): Distinct doublet at m/z 283/285 with a 1:1 intensity ratio (characteristic of -

Fragmentation Pathway (EI):

- (283/285)

-

Loss of Propene (M - 42): McLafferty-like rearrangement of the isopropoxy group yields the 2-hydroxypyridine tautomer cation (m/z ~241/243).

-

Loss of Br (M - 79/81): Formation of the trifluoromethyl-isopropoxy-pyridine cation.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize solvent effects and concentration broadening.

-

Solvent Selection: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though this scaffold is generally robust). -

Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove suspended inorganic salts (common from

synthesis). -

Acquisition: Run at 298 K. For

F, set spectral width to include -50 to -100 ppm.

Protocol B: GC-MS Purity Check

Objective: Detect thermal degradation (common with alkoxy pyridines).

-

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet Temp: 250°C. Split Ratio: 20:1.

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Caution: If a peak appears at m/z 241/243 (M-42) with significant tailing, it indicates thermal dealkylation in the injector port. Lower inlet temp to 200°C to verify.

Visualization of Characterization Logic

The following diagrams illustrate the logical flow for confirming the structure and the fragmentation pathways observed in Mass Spectrometry.

Structural Confirmation Workflow

Caption: Logical workflow for structural validation, prioritizing Isotope pattern recognition followed by specific NMR region analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways in EI-MS. The loss of propene is a specific diagnostic for isopropyl ethers.

Quality Control & Troubleshooting

When analyzing this compound, two primary impurities often confound the spectra:

-

Hydrolysis Impurity (5-Bromo-3-(trifluoromethyl)pyridin-2-ol):

-

Cause: Exposure to moisture/acid or high thermal stress during GC.

-

Detection: Disappearance of the isopropyl septet/doublet in NMR. Appearance of a broad OH singlet (variable, ~11-13 ppm). Shift of aromatic protons upfield.

-

-

Starting Material (2-Chloro- analogue):

-

Cause: Incomplete nucleophilic substitution.

-

Detection: MS shows m/z 239/241 (Cl pattern 3:1) instead of Br pattern.

-

References

-

Marrière, E., et al. (2010). "Regioselective Lithiation of 2-Alkoxy-3-(trifluoromethyl)pyridines." Synlett. (Contextual grounding on 2-alkoxy-3-CF3 pyridine reactivity).

-

Schlosser, M., et al. (2004). "Site-Selective Derivatization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry. (Base structure NMR shifts).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53393182, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine." PubChem. (Primary analogue spectral data).

-

Sigma-Aldrich. (2025). "Product Specification: 5-Bromo-2-(trifluoromethoxy)pyridine." (Comparative electronic data).

1H NMR of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a halogenated and fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. We will dissect the molecular architecture, predict the spectral features based on first principles of substituent effects, and provide a robust, field-proven protocol for acquiring and interpreting the ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex heterocyclic molecules.

Introduction: The Significance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. The strategic introduction of substituents, particularly fluorine-containing groups like trifluoromethyl (-CF₃) and halogens like bromine (-Br), can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the electronic and steric environment of every proton in the molecule. This guide explains the causality behind the spectral features of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, transforming a routine characterization into a validated structural proof.

Molecular Structure and Electronic Environment

To accurately predict the ¹H NMR spectrum, a thorough understanding of the electronic contributions of each substituent on the pyridine ring is essential.

-

Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding (downfield shift) of the ring protons compared to benzene.[1][2]

-

Trifluoromethyl Group (-CF₃) at C-3: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly deshields nearby protons.[3]

-

Isopropoxy Group (-OCH(CH₃)₂) at C-2: The oxygen atom of the isopropoxy group is an electron-donating group through resonance, pushing electron density into the ring. However, it is also inductively withdrawing. For protons on the ring, the resonance effect typically dominates, leading to shielding.

-

Bromo Group (-Br) at C-5: Bromine is an electronegative halogen that withdraws electron density through induction, causing a deshielding effect on the aromatic protons.

The interplay of these competing electronic effects dictates the final chemical shifts of the two remaining protons on the pyridine ring, H-4 and H-6.

Caption: Molecular structure with key protons labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the substituent effects, we can predict the key features of the ¹H NMR spectrum. A closely related analog, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, shows two aromatic doublets at 8.4 and 7.95 ppm, which serves as an excellent reference point.[4]

Aromatic Region (δ 7.5 – 9.0 ppm)

Two signals are expected in this region, corresponding to H-4 and H-6.

-

H-6 Proton: This proton is adjacent to the ring nitrogen, which strongly deshields it. It is also meta to the electron-withdrawing bromine. This combination results in a significant downfield shift, likely appearing as the most downfield signal. It will appear as a doublet due to coupling with H-4. We predict this signal to be around δ 8.4-8.6 ppm .

-

H-4 Proton: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the electron-donating -O-iPr group. The net effect is a downfield shift, but less pronounced than for H-6. It will also appear as a doublet from coupling to H-6. We predict this signal to be around δ 7.9-8.1 ppm .

Aliphatic Region (δ 1.0 – 5.0 ppm)

The isopropoxy group will give rise to two distinct signals.

-

Methine Proton (-OCH): This proton is directly attached to the oxygen, placing it in a deshielded environment. According to the n+1 rule, it is coupled to the six equivalent protons of the two methyl groups (6+1=7), so it will appear as a septet . Its chemical shift is predicted to be in the range of δ 4.5-4.8 ppm .

-

Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton (1+1=2), resulting in a doublet . These protons are further from the electronegative oxygen and will appear more upfield, predicted around δ 1.3-1.5 ppm .

Coupling Constants (J)

-

Aromatic Protons: The coupling between H-4 and H-6 is a four-bond meta-coupling (⁴J(H,H)), which is typically small in pyridine systems, on the order of 2.0-3.0 Hz .

-

Aliphatic Protons: The coupling between the methine and methyl protons of the isopropoxy group is a standard three-bond vicinal coupling (³J(H,H)), typically around 6.0-7.0 Hz .

Predicted Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.4 – 8.6 | Doublet (d) | ~2.5 | 1H |

| H-4 | 7.9 – 8.1 | Doublet (d) | ~2.5 | 1H |

| -OCH (CH₃)₂ | 4.5 – 4.8 | Septet (sept) | ~6.5 | 1H |

| -OCH(CH₃ )₂ | 1.3 – 1.5 | Doublet (d) | ~6.5 | 6H |

Experimental Protocol for Spectrum Acquisition

This protocol is designed to yield a high-quality, high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at δ ~7.26 ppm, which does not interfere with the signals of interest.

-

Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard, which defines the 0 ppm reference point.[5]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumental Setup (400 MHz or higher spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's software will lock onto the deuterium signal from the CDCl₃ solvent to correct for any magnetic field drift during the experiment.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Use a standard one-pulse ¹H acquisition sequence.

-

Number of Scans (NS): Set to 16 or 32 scans. This is sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is adequate to allow for sufficient relaxation of the protons between pulses, ensuring accurate signal integration.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing and Validation:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully adjust the phase of the spectrum so that all peaks are in pure absorption mode and ensure the baseline is flat.

-

Integration: Calibrate the integral of one of the well-resolved aromatic signals (e.g., the doublet at ~8.5 ppm) to a value of 1.00.

-

Self-Validation: The integrals of the other signals should now correspond to the number of protons they represent. The other aromatic doublet should integrate to ~1H, the septet to ~1H, and the large upfield doublet to ~6H. This integral ratio (1:1:1:6) provides a powerful internal validation of the structure.

-

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a textbook example of how fundamental principles of chemical shifts and spin-spin coupling can be used for the unambiguous structural elucidation of a complex molecule. The spectrum is characterized by two downfield doublets in the aromatic region, and a septet-doublet pair in the aliphatic region, with an integral ratio of 1:1:1:6. This guide provides the predictive framework and a validated experimental protocol to confidently acquire and interpret this data, ensuring the highest degree of scientific integrity for researchers in the chemical and pharmaceutical sciences.

References

-

Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

Reddit r/Chempros. The Effect of Fluorine in 1H NMR. [Link]

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Szymański, S., et al. (2013). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Executive Summary

This guide provides a comprehensive technical framework for the mass spectrometric analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a molecule of significant interest in contemporary drug discovery and development. The presence of a trifluoromethyl group can notably improve a compound's metabolic stability and bioavailability.[1] This document, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the critical aspects of analytical methodology, from sample preparation and ionization to in-depth fragmentation analysis. By leveraging field-proven insights and established scientific principles, this guide aims to empower users to generate high-quality, reproducible, and defensible mass spectrometry data for this and structurally analogous compounds.

Core Principles and Strategic Approach

The successful mass spectrometric analysis of any compound hinges on a strategic approach that considers its unique chemical properties. For 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, our strategy is dictated by four key structural features:

-

A Basic Pyridine Nitrogen: This provides a ready site for protonation, making the molecule highly suitable for positive-mode electrospray ionization.

-

A Bromine Substituent: The characteristic isotopic signature of bromine (79Br and 81Br in a nearly 1:1 ratio) is a powerful diagnostic tool for confirming the presence of this halogen in the parent molecule and its fragments.

-

An Isopropoxy Group: This moiety is susceptible to well-defined fragmentation pathways, such as the loss of propene.

-

An Electron-Withdrawing Trifluoromethyl Group: This group significantly influences the electron density of the pyridine ring and can direct fragmentation processes.[1][2]

Our analytical workflow is designed as a self-validating system, where each step logically informs the next, ensuring data of the highest integrity.

Illustrative Experimental Workflow

Caption: A streamlined workflow for the mass spectrometric analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.

Detailed Experimental Protocols

Sample Preparation: Ensuring Analytical Fidelity

The adage "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is paramount.

Protocol:

-

Solvent System: Prepare a solution of 50:50 (v/v) acetonitrile:water. This solvent mixture is compatible with ESI and effectively solubilizes the analyte.

-

Acidification: Add formic acid to a final concentration of 0.1%. This enhances protonation of the pyridine nitrogen, which is critical for efficient ionization in positive ESI mode.[3]

-

Analyte Concentration: Aim for an initial concentration in the range of 1-10 µg/mL. This concentration is typically sufficient for modern high-resolution mass spectrometers.

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is critical for preserving the molecular integrity of the analyte.

Method of Choice: Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thus reducing in-source fragmentation and ensuring a prominent molecular ion peak.[3][4] This is essential for subsequent tandem mass spectrometry (MS/MS) experiments. The basic nitrogen on the pyridine ring makes this molecule an ideal candidate for positive ion mode ESI.

Alternative Ionization Techniques:

While ESI is optimal, other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, particularly for less polar analogues.[3]

Mass Analysis: The Power of High Resolution

High-resolution mass spectrometry (HRMS) is strongly recommended for the unambiguous identification of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.

Recommended Analyzers: Time-of-Flight (TOF) or Orbitrap

These analyzers provide:

-

Accurate Mass Measurement: This allows for the determination of the elemental composition of the parent and fragment ions with a high degree of confidence.

-

Isotopic Resolution: The ability to resolve the isotopic pattern of bromine is crucial for confirming its presence.

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is a powerful tool for structural elucidation.[3] The protonated molecular ion ([M+H]+) is isolated and then fragmented to reveal its constituent parts.

Predicted Fragmentation Pathways

Caption: Key predicted fragmentation pathways for protonated 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.

Interpretation of Key Fragments

| m/z (Monoisotopic) | Proposed Fragment Identity | Underlying Mechanism and Significance |

| 299.9898 / 301.9878 | [M+H]+ | The protonated molecular ion. The ~1:1 isotopic doublet confirms the presence of one bromine atom. |

| 257.9478 / 259.9458 | [M+H - C3H6]+ | Loss of a neutral propene molecule, a characteristic fragmentation of alkoxy-substituted pyridines. |

| 240.9288 / 242.9268 | [M+H - •OC3H7]+ | Cleavage of the ether bond, resulting in the loss of the isopropoxy radical. |

| 220.0434 | [M+H - •Br]+ | Loss of the bromine radical. The resulting fragment will not exhibit the characteristic bromine isotopic pattern. |

Note: The trifluoromethyl group is generally stable and less likely to be lost as a primary fragment compared to the other substituents.[1]

Concluding Remarks for the Practicing Scientist

The mass spectrometric analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a tractable but nuanced endeavor. Success relies on a methodical approach that begins with meticulous sample preparation and extends through the rational selection of ionization and analysis techniques. The fragmentation patterns are predictable and informative, with the bromine isotopic signature and the loss of the isopropoxy group serving as key diagnostic markers. The protocols and insights provided in this guide offer a robust foundation for the confident characterization of this molecule and will aid in accelerating research and development efforts where it is a key synthetic intermediate or final product.

References

-

In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. Available at: [Link]

-

Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. University of Barcelona. Available at: [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]

-

Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. J-Stage. Available at: [Link]

-

Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

The Strategic Role of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the ever-evolving landscape of pharmaceutical research, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Among the privileged scaffolds in medicinal chemistry, substituted pyridines have emerged as a cornerstone for the development of innovative drugs. This guide delves into the technical intricacies and potential applications of a highly promising, yet underexplored building block: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine .

The unique trifecta of a bromine atom, an isopropoxy group, and a trifluoromethyl moiety on a pyridine core bestows this molecule with a remarkable combination of physicochemical properties and synthetic versatility. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the strategic advantages of incorporating this scaffold into their research programs. We will explore its synthesis, reactivity, and, most importantly, its potential applications in the discovery of next-generation therapeutics.

The Power of Three: Deconstructing the Key Substituents

The therapeutic potential of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine stems from the synergistic interplay of its three key functional groups. Understanding the contribution of each is crucial for its effective application in drug design.

-

The Trifluoromethyl Group (-CF3): A Bioisostere for Enhanced Potency and Stability

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to significantly enhance the pharmacological profile of a drug candidate.[1][2] Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, which can be critical for optimizing interactions with biological targets.[1] Furthermore, the C-F bond's high strength imparts exceptional metabolic stability, often shielding the molecule from degradation by metabolic enzymes and thereby prolonging its in vivo half-life.[2] The lipophilicity of the trifluoromethyl group can also improve a compound's ability to permeate cell membranes, a crucial factor for reaching intracellular targets.[1][2]

-

The Bromo Group (-Br): A Versatile Handle for Molecular Elaboration

The bromine atom at the 5-position serves as a highly versatile synthetic handle. It is an excellent leaving group for various nucleophilic aromatic substitution reactions and, more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling reactions.[1][3] This allows for the facile introduction of a diverse range of substituents, including alkyl, aryl, and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

-

The 2-Isopropoxy Group (-O-iPr): Modulating Solubility and Conformation

The isopropoxy group at the 2-position of the pyridine ring plays a multifaceted role. It can influence the molecule's overall lipophilicity and solubility, which are critical determinants of its pharmacokinetic properties. Furthermore, its steric bulk can impact the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its affinity for a specific biological target. This group can also participate in hydrogen bonding interactions with protein residues, further contributing to binding affinity.

Synthetic Strategies: Accessing the Core Scaffold

Proposed Synthetic Pathway

A potential synthetic route could involve the bromination of a 2-isopropoxy-3-(trifluoromethyl)pyridine intermediate. Alternatively, a more convergent approach might involve the introduction of the isopropoxy group onto a pre-brominated trifluoromethylpyridine scaffold.

Hypothetical Protocol for the Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine:

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (Based on related syntheses of trifluoromethylpyridines[4])

-

Starting Material: 3-Picoline

-

Reaction: Vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst.

-

Rationale: This one-step reaction can introduce both the chloro and trifluoromethyl groups onto the pyridine ring. The reaction conditions can be optimized to favor the formation of the desired 2-chloro-3-(trifluoromethyl)pyridine isomer.[4]

Step 2: Isopropoxylation of 2-Chloro-3-(trifluoromethyl)pyridine

-

Reagents: 2-Chloro-3-(trifluoromethyl)pyridine, sodium isopropoxide, and a suitable solvent such as isopropanol or a polar aprotic solvent like DMF.

-

Procedure: The 2-chloro-3-(trifluoromethyl)pyridine is reacted with a solution of sodium isopropoxide at an elevated temperature.

-

Rationale: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl group. Sodium isopropoxide acts as the nucleophile to displace the chloride and form the desired 2-isopropoxy-3-(trifluoromethyl)pyridine.

Step 3: Bromination of 2-Isopropoxy-3-(trifluoromethyl)pyridine (Analogous to the synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine[5])

-

Reagents: 2-Isopropoxy-3-(trifluoromethyl)pyridine, a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, and a suitable solvent like trifluoroacetic acid (TFA).

-

Procedure: The 2-isopropoxy-3-(trifluoromethyl)pyridine is treated with the brominating agent in the chosen solvent at room temperature.

-

Rationale: The electron-donating nature of the isopropoxy group directs the electrophilic bromination to the 5-position of the pyridine ring. The reaction is typically carried out under mild conditions to achieve high selectivity.

Potential Applications in Medicinal Chemistry

The structural features of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine make it an attractive starting point for the development of a wide range of therapeutic agents. Its potential applications span several disease areas, as suggested by the activities of structurally related compounds.

Inhibitors of Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) for Pain and Respiratory Diseases

A patent for the synthesis of the closely related 5-bromo-2-methyl-3-(trifluoromethyl)pyridine highlights its use in preparing inhibitors of the TRPA1 ion channel.[6] TRPA1 is a non-selective cation channel involved in the sensation of pain and inflammation.[6] Its inhibitors are being investigated for the treatment of neuropathic pain, inflammatory pain, and respiratory conditions. The 5-bromo-2-isopropoxy-3-(trifluoromethyl)pyridine scaffold could serve as a key building block for novel TRPA1 inhibitors.

Kinase Inhibitors for Oncology

The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors.[1] The ability to perform cross-coupling reactions at the bromine position allows for the introduction of various functionalities that can target the ATP-binding site of kinases. The isopropoxy group can be tailored to occupy specific hydrophobic pockets within the kinase domain, enhancing both potency and selectivity.

Antiviral and Antifungal Agents

Derivatives of trifluoromethyl-substituted nitrogen heterocycles have demonstrated significant antiviral and antifungal activities.[7] For instance, certain trifluoromethyl pyrimidine derivatives have shown potent activity against the Tobacco Mosaic Virus (TMV) and various fungal pathogens.[7] The 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine core can be elaborated to generate novel compounds with potential broad-spectrum antimicrobial activity.

Androgen Receptor (AR) Modulators for Prostate Cancer

Recent research has identified novel trifluoromethylphenyl-containing compounds as potent androgen receptor antagonists, which are crucial for treating prostate cancer, especially in cases of resistance to current antiandrogen therapies.[8] The 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine scaffold provides a strategic starting point for the synthesis of new AR modulators, where the bromo-position can be functionalized to interact with key residues in the AR ligand-binding domain.

Data Summary and Physicochemical Properties (Hypothetical)

While experimental data for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is not publicly available, we can predict some of its key physicochemical properties based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~299.09 g/mol | Calculated based on the chemical formula C8H7BrF3NO. |

| logP | High | The presence of the trifluoromethyl, bromo, and isopropoxy groups suggests significant lipophilicity. |

| Reactivity | Versatile | The bromine atom allows for a wide range of cross-coupling reactions. The pyridine ring can undergo further functionalization. |

| Metabolic Stability | High | The trifluoromethyl group is known to block metabolic oxidation.[2] |

Experimental Workflow and Visualization

General Workflow for Library Synthesis using 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

The following diagram illustrates a typical workflow for utilizing 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in a drug discovery program.

Caption: A generalized workflow for the synthesis and application of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in a drug discovery pipeline.

Signaling Pathway Example: Targeting a Kinase Pathway

The following diagram illustrates a hypothetical scenario where a derivative of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is designed to inhibit a specific kinase in a cancer-related signaling pathway.

Caption: A conceptual diagram showing the inhibition of a kinase signaling pathway by a derivative of the title compound.

Conclusion and Future Perspectives

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine represents a highly promising and versatile building block for modern medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced metabolic stability and potency, a bromine atom for facile synthetic elaboration, and an isopropoxy group for modulating physicochemical properties makes it an ideal scaffold for the discovery of novel therapeutics. While direct experimental data on this specific compound is limited, the wealth of information on analogous structures strongly supports its potential in a variety of therapeutic areas, including pain management, oncology, and infectious diseases. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed molecular scaffolds will be instrumental in accelerating the drug discovery process.

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

Garg Lab - UCLA - Patents & Products. Available at: [Link]

-

United States Patent and Trademark Office - Regulations.gov. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. Available at: [Link]

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents.

-

Patents and Licenses - NIPNE CTTM Department - IFIN-HH. Available at: [Link]

-

EVALUATION OF THE ANTIOXIDANT POTENTIAL OF SOME 5-(2-BROMO-4-FLUOROPHENYL). Available at: [Link]

-

Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

-

Beyond Rule Of Five - A MedChemica Review. Available at: [Link]

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. Available at: [Link]

-

Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives - Semantic Scholar. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug and pesticide design.[1][2][3] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly privileged structural motif.[1][4] The trifluoromethyl (-CF3) group, when appended to the versatile pyridine ring, imparts a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[5][6] This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethylpyridine derivatives, delving into their applications in both pharmaceutical and agrochemical domains. We will explore the underlying chemical principles that drive their efficacy, present detailed experimental protocols for their evaluation, and offer insights into future research trajectories.

Core Physicochemical Properties and Their Biological Impact

The trifluoromethyl group is a bioisostere for various functional groups, but its true power lies in its unique electronic and steric properties.[2] Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, significantly influences the electronic distribution within the pyridine ring.[2] This, in turn, can modulate the pKa of the molecule, affecting its solubility, membrane permeability, and binding interactions with biological targets.[6]

Furthermore, the -CF3 group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach its site of action.[5][6] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][7] This increased metabolic stability often translates to a longer biological half-life and improved overall in vivo performance.[5][6]

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The unique properties of the TFMP scaffold have been leveraged to develop a range of therapeutic agents, with a notable impact in oncology.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylpyridine derivatives have proven to be highly effective as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][8]

-

Kinase Inhibition: The TFMP moiety can be found in potent inhibitors of key oncogenic kinases such as PI3K, mTOR, BRAF, CRAF, and EGFR.[8] For instance, bimiralisib (PQR309) is a pan-class I PI3K and mTOR inhibitor built upon a 2-amino-4-(trifluoromethyl)pyridine core.[8][9][10] Similarly, naporafenib, another derivative, acts as an inhibitor of BRAF and CRAF kinases.[8] The trifluoromethyl group often enhances the binding affinity of these compounds to the ATP-binding pocket of the target kinase.[5]

-

Werner Helicase (WRN) Inhibition: Recent research has highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability (MSI-H).[8]

Below is a generalized signaling pathway illustrating the role of PI3K/mTOR, a common target for trifluoromethylpyridine-based inhibitors.

Caption: PI3K/mTOR signaling pathway targeted by TFMP inhibitors.

Antibacterial and Antiviral Activity